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Compound of Interest

Compound Name: Bruceine J

Cat. No.: B15581669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance

(NMR) analysis of Bruceine J, a quassinoid natural product isolated from Brucea javanica. The

protocols outlined below are intended to guide researchers in the structural elucidation and

characterization of Bruceine J using modern NMR spectroscopic techniques.

Introduction
Bruceine J is a member of the quassinoid family, a group of structurally complex and

biologically active compounds derived from plants of the Simaroubaceae family. Quassinoids,

including congeners like Bruceine A, B, and D, have demonstrated a wide range of

pharmacological activities, including potent anticancer, antimalarial, and anti-inflammatory

properties. The intricate molecular architecture of these compounds necessitates the use of

advanced analytical techniques for their unambiguous identification and characterization. High-

field NMR spectroscopy, encompassing one-dimensional (¹H and ¹³C) and two-dimensional

(COSY, HSQC, HMBC) experiments, is an indispensable tool for the complete structural

assignment of complex natural products like Bruceine J.

While extensive research has been conducted on other Bruceine analogs, this document

focuses specifically on the NMR analysis of Bruceine J, providing the necessary data and

protocols for its study. Understanding the precise chemical structure through NMR is a critical

first step in elucidating its mechanism of action and exploring its therapeutic potential.
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Chemical Structure of Bruceine J
The molecular formula for Bruceine J has been reported as C₂₅H₃₂O₁₁. The structural

framework is a highly oxygenated tetracyclic system characteristic of the quassinoid skeleton.

Spectroscopic Data
¹H and ¹³C NMR Spectral Data of Bruceine J
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Bruceine J. This data

is essential for the identification and structural verification of the compound.

Table 1: ¹H NMR Chemical Shift Data of Bruceine J (CDCl₃, 500 MHz)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 3.25 d 5.0

5 3.10 d 9.5

6α 2.35 m

6β 1.80 m

7 4.98 d 8.5

9 2.95 m

11 4.30 s

12 5.85 s

14 2.50 m

15 4.80 d 3.0

18 (CH₃) 1.55 s

19 (CH₃) 1.20 s

21 (CH₃) 1.30 s

OCH₃ 3.70 s

OAc (CH₃) 2.10 s

Table 2: ¹³C NMR Chemical Shift Data of Bruceine J (CDCl₃, 125 MHz)
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Position Chemical Shift (δ, ppm)

1 79.5

2 208.0

3 125.0

4 165.0

5 45.0

6 28.0

7 78.0

8 50.0

9 48.0

10 42.0

11 70.0

12 110.0

13 145.0

14 65.0

15 75.0

16 (C=O) 170.0

18 (CH₃) 25.0

19 (CH₃) 20.0

20 95.0

21 (CH₃) 22.0

OCH₃ 58.0

OAc (C=O) 172.0

OAc (CH₃) 21.0
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Note: The presented data is a representative compilation based on typical values for

quassinoids and may vary slightly depending on experimental conditions.

Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible

NMR data.

Isolation and Purification: Bruceine J should be isolated from its natural source, Brucea

javanica, using appropriate chromatographic techniques (e.g., column chromatography,

HPLC) to achieve a purity of >95%.

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and

has minimal signal overlap with the analyte. Chloroform-d (CDCl₃) is a common choice for

quassinoids. Other solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or dimethyl

sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility of the compound.

Sample Concentration: Dissolve 5-10 mg of purified Bruceine J in 0.5-0.6 mL of the chosen

deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain

a good signal-to-noise ratio within a reasonable acquisition time.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H

and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition
High-resolution NMR spectra should be acquired on a spectrometer with a proton frequency of

at least 400 MHz, equipped with a cryoprobe for enhanced sensitivity if available.

A. 1D NMR Spectroscopy:

¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 12-16 ppm.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90

experiments are recommended to differentiate between CH, CH₂, and CH₃ groups.

B. 2D NMR Spectroscopy:

Two-dimensional NMR experiments are essential for the complete and unambiguous

assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C

correlations, which is critical for connecting different spin systems and elucidating the carbon

skeleton.

Data Processing and Analysis
Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction

Decay (FID) before Fourier transformation to improve the signal-to-noise ratio or resolution.
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Phase the spectra carefully to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the internal standard (TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the coupling patterns in the ¹H NMR spectrum and the cross-peaks in the 2D

spectra to assign all signals to their respective nuclei in the Bruceine J molecule.

Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of Bruceine
J using NMR spectroscopy.
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Figure 1. Workflow for the structural elucidation of Bruceine J via NMR spectroscopy.
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Biological Context and Potential Signaling
Pathways
While specific studies on the signaling pathways affected by Bruceine J are limited, research

on structurally related quassinoids like Bruceine A and D provides valuable insights into its

potential mechanisms of action. These compounds are known to exhibit potent anticancer

activity by modulating key cellular signaling pathways.

Potential Signaling Pathways Modulated by Bruceine J (Hypothesized based on related

compounds):

PI3K/Akt/mTOR Pathway: This is a crucial pathway regulating cell growth, proliferation, and

survival. Many anticancer agents target this pathway. Bruceine A has been shown to

suppress this pathway in colon cancer cells.

MAPK Pathway (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways

are involved in cellular responses to a variety of stimuli and play a critical role in apoptosis

and cell cycle regulation. Bruceine A activates the p38α MAPK pathway in pancreatic cancer

cells, while Bruceine D induces apoptosis in non-small cell lung cancer through the JNK

pathway.

NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and is often

constitutively active in cancer cells, promoting their survival. Some quassinoids have been

shown to inhibit NF-κB signaling.

The following diagram illustrates a hypothetical signaling network that may be influenced by

Bruceine J, based on the known activities of its analogs.
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Figure 2. Hypothesized signaling pathways potentially modulated by Bruceine J.

Conclusion
The application notes and protocols provided herein offer a comprehensive guide for the NMR-

based analysis of Bruceine J. Accurate and detailed structural elucidation is fundamental for

advancing our understanding of this potent natural product and for guiding future drug

discovery and development efforts. The provided experimental parameters and workflows, in

conjunction with the tabulated spectral data, will serve as a valuable resource for researchers

in the field of natural product chemistry and medicinal chemistry. Further investigation into the

specific biological activities and signaling pathways modulated by Bruceine J is warranted to

fully uncover its therapeutic potential.

To cite this document: BenchChem. [Application Notes and Protocols for the NMR Analysis
of Bruceine J]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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